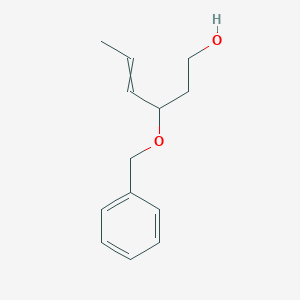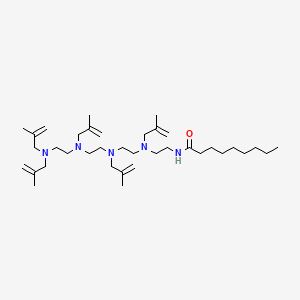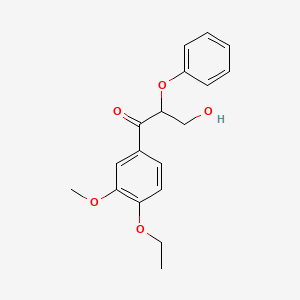
1,3-Cyclopentadien-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Cyclopentadien-1-ol is an organic compound with the molecular formula C₅H₆O. It is a derivative of cyclopentadiene, featuring a hydroxyl group attached to the first carbon of the cyclopentadiene ring. This compound is of interest due to its unique structure and reactivity, making it a valuable subject of study in organic chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Cyclopentadien-1-ol can be synthesized through various methods, including:
Annulation Reactions: These involve the construction of a five-membered ring, such as [2+2+1] and [3+2] annulation reactions.
Electrocyclization Reactions: An example is the Nazarov Cyclization, which forms cyclopentadienes through a pericyclic reaction.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Cyclopentadien-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form cyclopentadiene.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution Reagents: Such as halogenating agents or nucleophiles
Major Products
Oxidation: Produces cyclopentadienone or cyclopentadienal.
Reduction: Produces cyclopentadiene.
Substitution: Produces various substituted cyclopentadienes depending on the reagent used
Applications De Recherche Scientifique
1,3-Cyclopentadien-1-ol has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of metallocenes and other organometallic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Used in the synthesis of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,3-Cyclopentadien-1-ol involves its interaction with various molecular targets:
Molecular Targets: Includes enzymes and receptors that interact with the hydroxyl group or the conjugated diene system.
Pathways Involved: The compound can participate in redox reactions, nucleophilic substitutions, and other organic transformations
Comparaison Avec Des Composés Similaires
1,3-Cyclopentadien-1-ol can be compared with other similar compounds, such as:
Cyclopentadiene: Lacks the hydroxyl group, making it less reactive in certain types of reactions.
Cyclopentadienone: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity and applications.
Cyclopentanol: Contains a hydroxyl group but lacks the conjugated diene system, resulting in different chemical properties
These comparisons highlight the unique combination of the hydroxyl group and the conjugated diene system in this compound, which contributes to its distinct reactivity and applications.
Propriétés
Numéro CAS |
103905-53-9 |
|---|---|
Formule moléculaire |
C5H6O |
Poids moléculaire |
82.10 g/mol |
Nom IUPAC |
cyclopenta-1,3-dien-1-ol |
InChI |
InChI=1S/C5H6O/c6-5-3-1-2-4-5/h1-3,6H,4H2 |
Clé InChI |
RAWMWTYCZYEESB-UHFFFAOYSA-N |
SMILES canonique |
C1C=CC=C1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Di[1,1'-biphenyl]-2-yl octadecyl phosphite](/img/structure/B14333017.png)

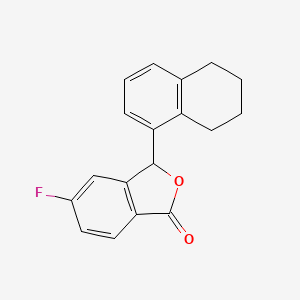
![1-Ethyl-2-[2-(thiophen-2-yl)ethenyl]pyridin-1-ium iodide](/img/structure/B14333036.png)
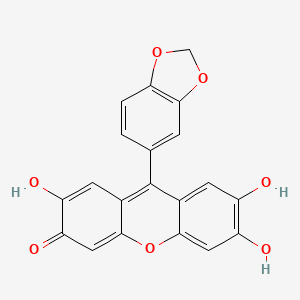
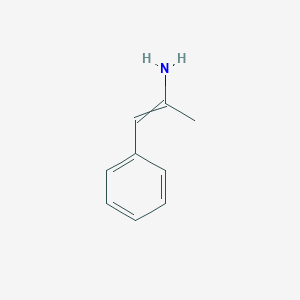
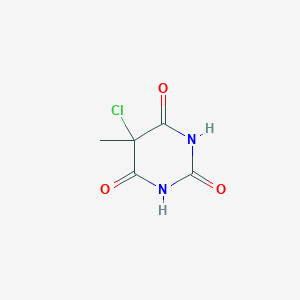
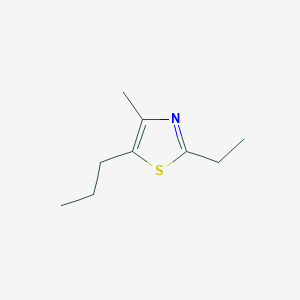
![2-[(1E)-3-Phenyltriaz-1-en-1-yl]ethan-1-ol](/img/structure/B14333074.png)
![3,3-Bis[4-(2-hydroxyethoxy)phenyl]-2-benzofuran-1(3H)-one](/img/structure/B14333079.png)
